

Physicochemical Characterization of 3-O-Methylellagic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3-O-Methylellagic acid	
Cat. No.:	B1642667	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylellagic acid, a naturally occurring phenolic compound found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of **3-O-Methylellagic acid**, detailing its structural and chemical properties. It outlines established experimental protocols for its analysis and purification and explores its known biological interactions, including its influence on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this promising therapeutic agent.

Physicochemical Properties

3-O-Methylellagic acid (3-MEA) is a derivative of ellagic acid, a well-known natural polyphenol. The methylation at the 3-hydroxyl group modifies its physicochemical properties, influencing its solubility, bioavailability, and biological activity.

Structural and Chemical Identity



Property	Value	Source
Molecular Formula	C15H8O8	[1][2]
Molecular Weight	316.22 g/mol	[1][2]
IUPAC Name	6,7,13-trihydroxy-14-methoxy- 2,9- dioxatetracyclo[6.6.2.04,16.01 1,15]hexadeca- 1(15),4,6,8(16),11,13- hexaene-3,10-dione	[1]
CAS Number	51768-38-8	[1]
Canonical SMILES	COC1=C(C=C2C3=C1OC(=O) C4=CC(=C(C(=C43)OC2=O)O)O)O	[2]
InChI Key	FAARLWTXUUQFSN- UHFFFAOYSA-N	[2]

Predicted Physicochemical Data

The following table summarizes key predicted physicochemical properties of **3-O-Methylellagic acid**. These values are computationally derived and provide an estimation of the compound's behavior.

Property	Value	Source
LogP	1.615	[2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	8	[2]
Rotatable Bond Count	1	[2]
Topological Polar Surface Area	123 Ų	[1]
Complexity	536	[2]



Solubility and Stability

- Solubility: 3-O-Methylellagic acid is soluble in dimethyl sulfoxide (DMSO).[3] Some derivatives like 3,3',4-Tri-O-methylellagic acid are soluble at 5mg/ml in DMSO with heating.
 3,3'-di-O-methylellagic acid is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]
- Storage: For long-term storage, it is recommended to store **3-O-Methylellagic acid** as a solid at -20°C. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3]

Analytical Characterization

Accurate characterization of **3-O-Methylellagic acid** is crucial for its identification, purity assessment, and quantification in various matrices. The following sections detail the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and purification of **3-O-Methylellagic** acid.

Experimental Protocol:

- System: Waters HPLC system with a PDA detector or equivalent.
- Column: Kromasil C18 (ODS), 250 x 4.6 mm, 5 μm particle size.[5]
- Mobile Phase: A gradient of acetonitrile and a buffer (e.g., potassium dihydrogen orthophosphate or 0.05% trifluoroacetic acid in water).[5][6]
- Flow Rate: 1.0 mL/min.[5]
- Detection: UV detection at 254 nm.[5]
- Column Temperature: 20 °C.[5]
- Injection Volume: 20 μL.[5]



• Sample Preparation: Dissolve the sample in methanol.[5]



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Caption: Workflow for HPLC analysis of **3-O-Methylellagic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of **3-O-Methylellagic acid**. 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, provide detailed structural information.

Experimental Protocol:

- Instrument: Bruker 600 MHz NMR spectrometer or equivalent.[7]
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).[5][7]
- Techniques: 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC experiments are performed to fully assign the proton and carbon signals and to establish connectivity within the molecule.[5][7]

Key Spectral Features of a Related Compound (3,4,3'-Tri-O-methylellagic acid):

- 1H-NMR (in DMSO-d6): Aromatic protons are typically observed in the downfield region. The methoxy groups give rise to sharp singlets.
- 13C-NMR (in DMSO-d6): Shows signals for aromatic carbons, two carbonyl carbons, and the methoxy group carbons. For 3,4,3'-Tri-O-methylellagic acid, signals for aromatic carbons appear between δC 107.5 and 153.7, carbonyl carbons around δC 158.5, and methoxy carbons between δC 56.7 and 61.3.[7][8]

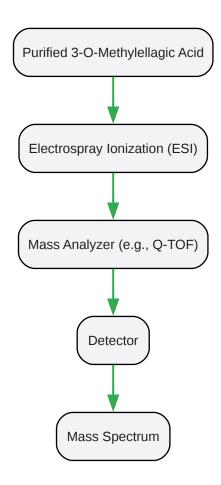


Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **3-O-Methylellagic acid**, confirming its identity.

Experimental Protocol:

- Instrument: Direct MS (Waters, USA) or a high-resolution mass spectrometer like a Q-TOF.
 [5][9]
- Ionization Mode: Electrospray ionization (ESI) in both positive ([M+H]+) and negative ([M-H]-) modes is commonly used.[9]
- Data Acquisition: Full scan mode is used to determine the molecular ion, and MS/MS is used to study the fragmentation pattern.[9]



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Caption: General workflow for Mass Spectrometry analysis.

Biological Activities and Signaling Pathways

3-O-Methylellagic acid exhibits a range of biological activities, making it a compound of interest for drug development.

Antibacterial Activity

- **3-O-Methylellagic acid** has demonstrated promising antibacterial activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC):
 - Staphylococcus aureus ATCC 25923: 32 μg/mL.[2][10]
 - Other tested strains: MIC values in the range of 80-160 μg/mL.[5]

Experimental Protocol for MIC Determination (Microdilution Method):

- Prepare a stock solution of 3-O-Methylellagic acid in DMSO.
- Serially dilute the compound in Mueller-Hinton broth in a 96-well microtiter plate.
- Prepare a bacterial inoculum to a final concentration of 1 x 105 cfu/mL.
- · Add the bacterial inoculum to each well.
- Include positive (inoculum only) and negative (broth only) controls.
- Incubate the plates at 35-37 °C for 24 hours.[5]
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

The antioxidant potential of **3-O-Methylellagic acid** can be assessed using various in vitro assays.



- DPPH Radical Scavenging Assay: The IC50 value for 3-O-Methylellagic acid was found to be 24.28 μg/mL.[5]
- ABTS Radical Cation Decolorization Assay: The total antioxidant capacity was determined to be 2486.94 ± 10.20 μmol Trolox equivalents (TE)/g.[5]

Experimental Protocol for DPPH Assay:

- Prepare various concentrations of 3-O-Methylellagic acid in methanol.
- Add the sample solutions to a methanolic solution of DPPH (0.004%).
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of inhibition using the formula: % Inhibition = [(Acontrol Asample)
 / Acontrol] x 100.
- Determine the IC50 value from a plot of inhibition percentage against concentration.

Anticancer Activity and Associated Signaling Pathways

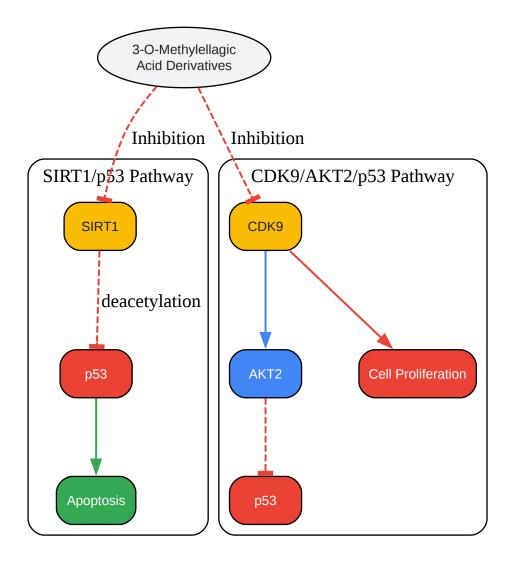
Derivatives of **3-O-Methylellagic acid**, such as 3,4,3'-Tri-O-methylellagic acid, have shown potential as anticancer agents.[7][8][11] These compounds can inhibit the growth of cancer cell lines like T47D (breast cancer) and HeLa (cervical cancer).[11][12]

The proposed mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis.

- SIRT1 and p53 Pathway: Sirtuin 1 (SIRT1) is an enzyme that can deacetylate proteins
 involved in cell cycle regulation and can suppress apoptosis by inhibiting p53. Inhibition of
 SIRT1 is a potential strategy for cancer therapy.[7]
- CDK9 and AKT2/p53 Pathway: Cyclin-dependent kinase 9 (CDK9) is often upregulated in cervical cancer and promotes cell proliferation and apoptosis through the AKT2/p53 pathway.
 [7]



In silico studies suggest that 3,4,3'-Tri-O-methylellagic acid can bind to and potentially inhibit SIRT1 and CDK9.[11][12]



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Caption: Putative signaling pathways modulated by **3-O-Methylellagic acid** derivatives.

Conclusion

3-O-Methylellagic acid is a natural product with significant therapeutic potential. This guide has provided a detailed overview of its physicochemical properties, analytical methodologies for its characterization, and its known biological activities. The information presented herein is intended to support further research and development of **3-O-Methylellagic acid** as a potential



drug candidate. A thorough understanding of its chemical and biological profile is essential for harnessing its full therapeutic benefits.

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